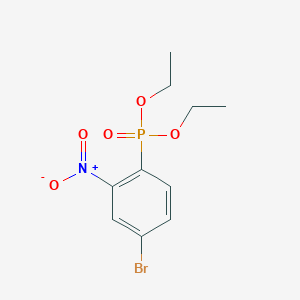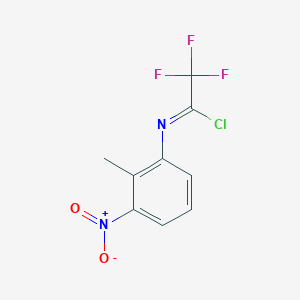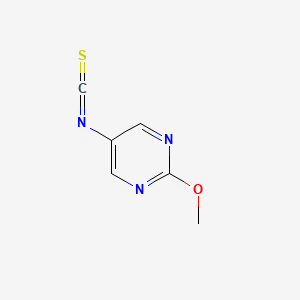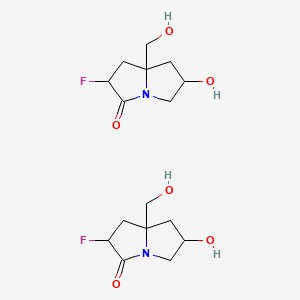![molecular formula C13H8O2 B13687150 Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)
Naphtho[2,1-b]furan-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[2,1-b]furan-1-carbaldehyde is an organic compound that belongs to the class of naphthofurans It is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with an aldehyde functional group attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing naphtho[2,1-b]furan-1-carbaldehyde involves an organocatalytic one-pot cascade ether oxidation iminium-ion activation strategy. This method utilizes aryl allyl ethers as starting materials, which undergo high atomic utilization transformation to yield the desired compound . The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the oxidation and activation processes.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho[2,1-b]furan-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Naphtho[2,1-b]furan-1-carboxylic acid.
Reduction: Naphtho[2,1-b]furan-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Naphtho[2,1-b]furan-1-carbaldehyde has found applications in several areas of scientific research:
Mécanisme D'action
The mechanism of action of naphtho[2,1-b]furan-1-carbaldehyde and its derivatives often involves interactions with specific molecular targets and pathways. For instance, certain derivatives have been studied for their ability to inhibit enzymes or interact with cellular receptors, leading to various biological effects . The exact mechanism can vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran-3-carbaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.
Naphtho[1,2-b]furan-2-carbaldehyde: Differently fused ring system with the aldehyde group at a different position.
Uniqueness
Naphtho[2,1-b]furan-1-carbaldehyde is unique due to its specific ring fusion and the position of the aldehyde group, which can influence its reactivity and the types of derivatives that can be synthesized from it. This uniqueness makes it a valuable compound for developing new materials and exploring novel chemical reactions .
Propriétés
Formule moléculaire |
C13H8O2 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
benzo[e][1]benzofuran-1-carbaldehyde |
InChI |
InChI=1S/C13H8O2/c14-7-10-8-15-12-6-5-9-3-1-2-4-11(9)13(10)12/h1-8H |
Clé InChI |
ILXXIRRRLVDDJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=CO3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13687082.png)




![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)

![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)


![6-[(2-Aminophenyl)thio]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13687156.png)


